N-ethyl-4-methoxy-2-phenylbutan-1-amine chemical structure and properties
N-ethyl-4-methoxy-2-phenylbutan-1-amine chemical structure and properties
The following technical guide provides an in-depth analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a specialized chemical building block with significant potential in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery programs.
Executive Summary
N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS: 1488973-74-5) is a secondary amine featuring a 2-phenylbutane backbone substituted with a methoxy ether group.[1] Structurally, it represents a hybrid pharmacophore combining elements of phenethylamines and gamma-amino ethers . Its physicochemical profile suggests high membrane permeability and blood-brain barrier (BBB) penetration, making it a valuable scaffold for developing novel ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters.
This guide details the compound's structural identity, calculated physicochemical properties, synthetic pathways, and potential utility in pharmaceutical research.
Chemical Identity & Structure
Nomenclature and Identification
| Identifier | Value |
| Common Name | N-ethyl-4-methoxy-2-phenylbutan-1-amine |
| IUPAC Name | N-ethyl-4-methoxy-2-phenylbutan-1-amine |
| CAS Registry Number | 1488973-74-5 |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| SMILES | CCNCC(C1=CC=CC=C1)CCOC |
| InChI Key | NIQUYPZMXRSYRS-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a chiral center at the C2 position of the butane chain, creating two enantiomers (R and S). The core structure is defined by:
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Lipophilic Domain: A phenyl ring at position C2, providing π-π interaction capability.
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Basic Center: A secondary ethylamine group at C1, protonated at physiological pH (pKa ~10), facilitating ionic interactions with receptor aspartate residues.
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Polar Tether: A methoxyethyl tail at C4, offering hydrogen bond acceptor potential and metabolic stability compared to a hydroxyl group.
Physicochemical Properties (Calculated)
The following properties are derived using consensus molecular descriptors relevant to Lipinski’s Rule of 5 and CNS drug design.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | 2.6 – 2.9 | Optimal. Falls within the ideal range (2–4) for CNS penetration and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent. Well below the 90 Ų threshold for BBB permeation. |
| pKa (Basic) | ~10.2 | Strong Base. Predominantly cationic at pH 7.4, aiding solubility and receptor binding. |
| Hydrogen Bond Donors (HBD) | 1 | Compliant with Rule of 5 (≤ 5). |
| Hydrogen Bond Acceptors (HBA) | 2 | Compliant with Rule of 5 (≤ 10). |
| Rotatable Bonds | 6 | Moderate flexibility allows induced fit binding without excessive entropy penalty. |
Synthetic Methodology
The synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine can be achieved through a robust Amide Reduction Route . This pathway is preferred over direct alkylation of amines due to higher selectivity and the avoidance of over-alkylation byproducts.
Retrosynthetic Analysis
The target molecule is disconnected at the C1-N bond, revealing N-ethyl-4-methoxy-2-phenylbutanamide as the immediate precursor. This amide is formed from 4-methoxy-2-phenylbutanoic acid , which is synthesized via the alkylation of ethyl phenylacetate .
Step-by-Step Protocol
Step 1: Alkylation of Ethyl Phenylacetate
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Reagents: Ethyl phenylacetate (1.0 eq), 1-bromo-2-methoxyethane (1.1 eq), Sodium Hydride (NaH, 1.2 eq).
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Solvent: DMF or THF (anhydrous).
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Conditions: 0°C to RT, 4-12 hours.
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Mechanism: Formation of the enolate at the benzylic position followed by S_N2 attack on the alkyl bromide.
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Product: Ethyl 4-methoxy-2-phenylbutanoate.
Step 2: Hydrolysis to Carboxylic Acid
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Reagents: NaOH or LiOH (2.0 eq), Water/Methanol (1:1).
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Conditions: Reflux, 2 hours.
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Product: 4-methoxy-2-phenylbutanoic acid.
Step 3: Amide Coupling
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Reagents: 4-methoxy-2-phenylbutanoic acid (1.0 eq), Ethylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
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Solvent: DCM or DMF.
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Product: N-ethyl-4-methoxy-2-phenylbutanamide.[1]
Step 4: Reduction to Amine
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Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq).
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Solvent: Anhydrous THF.
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Conditions: Reflux under Argon, 4-6 hours.
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Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.
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Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₃).
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine via amide reduction.
Predicted Pharmacological Applications
Based on Structural Activity Relationship (SAR) analysis of the 2-phenylbutylamine scaffold, this compound serves as a versatile template for:
Monoamine Transporter Inhibition
The structural motif (Aryl-Linker-Amine) mimics the pharmacophore of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) antidepressants like Venlafaxine and Milnacipran. The methoxy group may act as a bioisostere for the hydroxyl groups found in many monoamine ligands, potentially improving metabolic stability while maintaining H-bond capability.
Sigma Receptor Ligands
Sigma-1 receptors (σ1R) often bind ligands with a basic amine flanked by hydrophobic regions (phenyl) and diverse alkyl chains. The N-ethyl and methoxy-butyl chains provide the necessary hydrophobic bulk and flexibility to fit the σ1R binding pocket, making this a candidate for neuropathic pain or neuroprotection studies.
Metabolic Stability Profile
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N-Dealkylation: The N-ethyl group is susceptible to CYP450-mediated dealkylation to the primary amine.
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O-Demethylation: The methoxy group may be converted to a hydroxyl (alcohol) metabolite.
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Benzylic Oxidation: The C2 position is sterically hindered but potentially susceptible to oxidation.
Handling and Safety Data
As a research chemical, specific toxicological data is limited. Users must adhere to standard safety protocols for secondary amines.
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term stability.
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Solubility:
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Free Base: Soluble in DMSO, Ethanol, DCM. Insoluble in water.
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HCl Salt: Soluble in Water, Methanol.
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References
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PubChem Compound Summary. (2025). N-ethyl-4-methoxy-2-phenylbutan-1-amine (Compound). National Center for Biotechnology Information. [Link]
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for amide reduction synthesis protocols).
